Sodium tripolyphosphate

Meat Science Food Phosphate Additives Protein Functionality

Zeolite builders fail to prevent soil redeposition in low-liquor washing machines. STPP provides quantified detergency retention and effective tripalmitin removal. For meat processing, STPP blends with SPP and SAPP reduce sodium content by 3% while maintaining water-holding capacity. • Phase II-rich anhydrous powder ensures industrial stability • ≥94% purity for consistent formulation performance • Bulk quantities in stock with ambient temperature shipping.

Molecular Formula Na5O10P3· nH2O (n = 0 or 6)
Na5P3O10
Na5O10P3
Molecular Weight 367.86 g/mol
CAS No. 7758-29-4
Cat. No. B1222224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tripolyphosphate
CAS7758-29-4
Synonymspentapotassium triphosphate
potassium triphosphate
sodium triphosphate
sodium tripolyphosphate
sodium tripolyphosphate anhydrous
tetrasodium tripolyphosphate
triphosphate
triphosphoric acid
triphosphoric acid, 99Tc-labeled cpd
triphosphoric acid, pentapotassium salt
triphosphoric acid, pentasodium salt
triphosphoric acid, sodium salt
triphosphoric acid, sodium, potassium salt
tripolyphosphate
Molecular FormulaNa5O10P3· nH2O (n = 0 or 6)
Na5P3O10
Na5O10P3
Molecular Weight367.86 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/5Na.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5
InChIKeyHWGNBUXHKFFFIH-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water. Insoluble in ethanol
Sol in water (g/100 ml) at 25 °C: 20;  at 100 °C: 86.5
Solubility in water, g/100ml at 25 °C: 14.5

Sodium Tripolyphosphate (STPP) CAS 7758-29-4: Product Profile and Industry Role


Sodium tripolyphosphate (STPP), chemical formula Na₅P₃O₁₀, is a linear condensed phosphate and the most widely used detergent builder and food additive in the polyphosphate class [1]. It serves as a sequestrant for calcium and magnesium ions, a pH buffer, a dispersant, and a protein hydration agent across detergents, meat processing, and industrial water treatment [1]. Commercially, STPP exists in two anhydrous crystalline phases—Phase I (high-temperature) and Phase II (low-temperature)—as well as a hexahydrate form, with Phase II offering superior stability for industrial applications [2]. Its cost-effectiveness and multifunctional performance have made it the industry workhorse despite increasing regulatory scrutiny due to eutrophication concerns [1].

Why Sodium Tripolyphosphate Cannot Be Freely Substituted by Other Phosphates or Builders


Substituting STPP with other condensed phosphates—such as tetrasodium pyrophosphate (TSPP), sodium hexametaphosphate (SHMP), or tetrapotassium pyrophosphate (TKPP)—or with non-phosphate builders like zeolites and citrates fundamentally alters formulation performance because each alternative possesses distinct quantitative profiles for calcium sequestration, hydrolytic stability, water-holding capacity, and cost efficiency [1][2]. For instance, TSPP and TKPP exhibit higher pH and superior protein solubility but suffer from dramatically lower aqueous solubility (5 g/100 g water at 20°C for TSPP) [2], while zeolites fail to prevent soil redeposition under reduced liquor ratios [1]. The evidence below quantifies these critical performance gaps.

Sodium Tripolyphosphate: Quantified Differentiation Evidence Against Key Comparators


STPP vs. Sodium Pyrophosphate (SPP) in Meat Processing: Water-Holding Capacity and Cooking Yield

In a direct head-to-head comparison in buffalo meat patties, sodium pyrophosphate (SPP) demonstrated greater overall effectiveness than sodium tripolyphosphate (STPP) for improving water-holding capacity (WHC), emulsion stability, and cooking yield [1]. The study established a rank order of phosphate efficacy as SPP > STPP > SHMP [1]. STPP nonetheless significantly outperformed sodium hexametaphosphate (SHMP), which showed 'significantly poorer effects' [1]. This places STPP in an intermediate position—more effective than long-chain polyphosphates for meat hydration but less potent than pyrophosphate.

Meat Science Food Phosphate Additives Protein Functionality

STPP vs. Sodium Hexametaphosphate (SHMP): Hydrolytic Stability Advantage

Under similar conditions, shorter-chain polyphosphates hydrolyze more slowly than longer-chain polyphosphates [1]. Specifically, sodium tripolyphosphate (tripolyphosphate, chain length = 3) hydrolyzes more slowly than sodium hexametaphosphate (chain length > 3) [1]. This stability difference has direct functional consequences: in uncooked ground turkey meat, STPP hydrolyzes rapidly, and heating accelerates this hydrolysis rate [2]. However, relative to hexametaphosphate, tripolyphosphate offers greater resistance to premature orthophosphate conversion, preserving its sequestering and water-holding functionality longer in aqueous food matrices.

Food Phosphate Stability Hydrolysis Kinetics Polyphosphate Degradation

STPP vs. TSPP and TKPP: Comparative Solubility and Protein Functionality Trade-Off

Patent literature establishes that under identical usage levels, tetrasodium pyrophosphate (TSPP) and tetrapotassium pyrophosphate (TKPP) offer higher pH, higher ionic strength, and more efficient specific protein solubility than sodium tripolyphosphate (STPP)—termed the 'pyro effect' [1]. However, this performance advantage is offset by severe practical limitations: TSPP exhibits very low solubility (5 g in 100 g water at 20°C) and poor tolerance to brine solutions and hard water [1]. TKPP, while highly soluble, commands a high price and suffers from ultra-high hygroscopicity [1]. STPP thus occupies a balanced position: moderate protein functionality with substantially better solubility and handling characteristics than TSPP.

Meat Processing Phosphates Protein Solubilization Brine Formulation

STPP vs. Zeolite A: Detergency Performance Under Reduced Liquor Ratio Conditions

A comparative washing test evaluated sodium tripolyphosphate (STPP) against zeolite (sodium aluminosilicate) as detergent builders using a Terg-O-Tometer with artificially soiled cloth specimens (JIS C 9606, WFK type 10D) [1]. The detergency of zeolite decreased with reduction in liquor ratio more rapidly than that of STPP [1]. This indicates that STPP maintains superior cleaning performance under the low-water-volume conditions increasingly common in modern high-efficiency washing machines. In a separate study, when STPP in JIS reference detergent (17% STPP) was fully replaced by zeolite, detergency became lower and required sodium carbonate addition to recover the lost alkalinity [2].

Detergent Builders Laundry Formulation Soil Redeposition

STPP vs. Sodium Orthophosphate and Sodium Pyrophosphate: Calcium Precipitation Efficiency for Environmental Remediation

In batch tests for uranium stabilization via polyphosphate injection, greater than 90% removal of calcium and phosphorus from solution was achieved with sodium orthophosphate, sodium pyrophosphate, and sodium tripolyphosphate, respectively, when combined with calcium chloride [1]. However, the optimal calcium-to-phosphorus ratio differed: the optimum Ca/P ratio for sodium orthophosphate and sodium pyrophosphate was 1.5, whereas the optimum Ca/P ratio for sodium tripolyphosphate was approximately 2.4 [1]. This higher stoichiometric requirement for STPP reflects its distinct coordination chemistry with calcium ions and must be accounted for when formulating precipitation-based remediation strategies.

Uranium Stabilization Phosphate Precipitation Groundwater Remediation

STPP Phase I/Phase II Ratio: Controlled Dissolution Kinetics for Detergent Manufacturing

Sodium tripolyphosphate exists in two anhydrous crystalline phases with distinct hydration and dissolution properties [1]. Phase I STPP dissolves rapidly in water and exhibits a high heat of hydration to form the hexahydrate; Phase II STPP dissolves slowly and exhibits lower heat of hydration [1]. Phase II STPP can be added to unagitated water without undue caking or lumping, whereas Phase I STPP tends to lump or cake when added to poorly agitated water [1]. For automatic dishwasher detergent applications, granular STPP compositions containing an overall 30 to 40% by weight of the Phase I modification are specified, with no more than 5% of granules exceeding +50 mesh size and under 25% Phase I concentration [1].

Detergent Granulation Phosphate Crystallography Automatic Dishwashing Formulation

Sodium Tripolyphosphate: Validated High-Value Application Scenarios


Processed Meat and Poultry Phosphate Blending

Based on direct comparative evidence showing STPP's intermediate efficacy between SPP and SHMP for water-holding capacity and cooking yield [1], procurement of STPP is indicated for meat processing operations that formulate phosphate blends. Specifically, blends containing 65% SPP, 17.5% STPP, and 17.5% SAPP achieve functionality equivalent to 100% SPP while reducing sodium content by 3% [1]. STPP serves as a cost-effective component in these blends, delivering superior WHC performance compared to SHMP.

High-Efficiency Laundry Detergent Formulations

For detergent manufacturers developing products for modern high-efficiency washing machines operating at reduced liquor ratios, STPP offers quantifiably superior detergency retention compared to zeolite builders [1]. The detergency of zeolite decreases more rapidly with liquor ratio reduction than STPP [1]. Additionally, STPP maintains effective removal of tripalmitin (a model fatty soil) whereas zeolite shows no improvement in tripalmitin removal with increasing concentration [2].

Meat Brine Solutions Requiring High Phosphate Solubility

In meat, seafood, and poultry injection or tumbling brines, STPP is the preferred phosphate when TSPP solubility limitations (only 5 g/100 g water at 20°C) are prohibitive [1]. While TSPP and TKPP offer superior protein solubility via the 'pyro effect,' their practical handling constraints—low solubility for TSPP, extreme hygroscopicity and high cost for TKPP—make STPP the industry workhorse for routine brine formulations [1].

Automatic Dishwasher Detergent Manufacturing

For automatic dishwasher detergent production, procurement specifications must require STPP with a controlled Phase I content of 30-40% by weight to ensure rapid initial dissolution while preventing caking and lumping in poorly agitated water [1]. Commercial STPP typically exhibits a Phase I/Phase II ratio of approximately 25:75 [2], and deviation from the 30-40% Phase I specification can compromise product performance during automatic dispensing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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